Cas no 1876565-84-2 (1-fluoronaphthalene-2-sulfonyl chloride)

1-fluoronaphthalene-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Naphthalenesulfonyl chloride, 1-fluoro-
- 1-fluoronaphthalene-2-sulfonyl chloride
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- MDL: MFCD22199590
- インチ: 1S/C10H6ClFO2S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
- InChIKey: MQEXMRIWJCASOJ-UHFFFAOYSA-N
- SMILES: C1(F)=C2C(C=CC=C2)=CC=C1S(Cl)(=O)=O
計算された属性
- 精确分子量: 243.9761065g/mol
- 同位素质量: 243.9761065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- XLogP3: 3.3
1-fluoronaphthalene-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248873-0.25g |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 0.25g |
$244.0 | 2024-06-19 | |
Enamine | EN300-248873-5.0g |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 5.0g |
$1427.0 | 2024-06-19 | |
Enamine | EN300-248873-1.0g |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 1.0g |
$491.0 | 2024-06-19 | |
Enamine | EN300-248873-2.5g |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 2.5g |
$965.0 | 2024-06-19 | |
Enamine | EN300-248873-0.1g |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 0.1g |
$170.0 | 2024-06-19 | |
Enamine | EN300-248873-0.5g |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 0.5g |
$383.0 | 2024-06-19 | |
A2B Chem LLC | AW41707-5g |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 5g |
$1538.00 | 2024-04-20 | |
Enamine | EN300-248873-1g |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 1g |
$491.0 | 2023-09-15 | |
Aaron | AR01C2K7-50mg |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 50mg |
$182.00 | 2025-03-30 | |
Aaron | AR01C2K7-1g |
1-fluoronaphthalene-2-sulfonyl chloride |
1876565-84-2 | 95% | 1g |
$701.00 | 2025-02-09 |
1-fluoronaphthalene-2-sulfonyl chloride 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
1-fluoronaphthalene-2-sulfonyl chlorideに関する追加情報
Introduction to 1-Fluoronaphthalene-2-sulfonyl Chloride (CAS No. 1876565-84-2)
1-Fluoronaphthalene-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1876565-84-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and fine chemical synthesis. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the preparation of various biologically active molecules. The presence of a fluorine atom at the ortho position relative to the sulfonyl chloride group introduces unique electronic and steric properties, making it a valuable building block for medicinal chemists and materials scientists alike.
The structure of 1-fluoronaphthalene-2-sulfonyl chloride consists of a naphthalene core substituted with a fluorine atom at the 1-position and a sulfonyl chloride group at the 2-position. This arrangement imparts a high degree of reactivity, particularly towards nucleophilic substitution reactions, which are fundamental in constructing more complex molecular architectures. The fluorine atom, being electron-withdrawing, can modulate the reactivity of the sulfonyl chloride group, influencing both its synthetic utility and its potential applications in drug design.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles in drug candidates. The synthetic applications of 1-fluoronaphthalene-2-sulfonyl chloride have been explored in several cutting-edge studies. For instance, it has been employed as an intermediate in the synthesis of fluorinated sulfonamides, which are known for their potent biological activities across a range of therapeutic areas, including anti-inflammatory and antiviral agents.
One notable study published in the journal *Organic Letters* demonstrated the utility of 1-fluoronaphthalene-2-sulfonyl chloride in constructing fluorinated naphthalene derivatives with enhanced binding properties to target proteins. The researchers leveraged its reactivity to introduce diverse functional groups while maintaining the integrity of the fluorine atom, which was crucial for achieving high selectivity in biological assays. This work highlights the compound's potential as a scaffold for developing novel therapeutic agents.
The pharmaceutical significance of 1-fluoronaphthalene-2-sulfonyl chloride extends beyond its role as an intermediate. It has been investigated for its potential applications in fluorescent probes and bioconjugation chemistry, where its unique structural features enable precise modifications and functionalizations. The ability to incorporate fluorine into biological molecules has revolutionized techniques such as positron emission tomography (PET) imaging, making it possible to track molecular interactions in real-time within living systems.
Moreover, the chemical properties of 1-fluoronaphthalene-2-sulfonyl chloride make it an attractive candidate for catalysis and material science applications. Its reactivity with transition metals has been explored in various catalytic cycles, including cross-coupling reactions that are pivotal in constructing complex organic molecules. The presence of both electron-withdrawing and electron-donating groups within its structure allows for fine-tuning of reaction conditions, enabling chemists to achieve high yields and selectivity in synthetic transformations.
In conclusion, 1-fluoronaphthalene-2-sulfonyl chloride (CAS No. 1876565-84-2) represents a versatile and highly functional compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features, coupled with its reactivity, make it an indispensable tool for medicinal chemists seeking to develop novel drugs with improved efficacy and safety profiles. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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